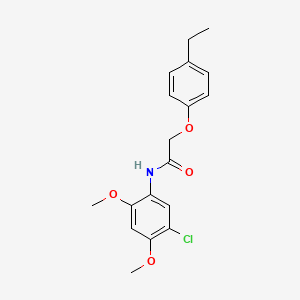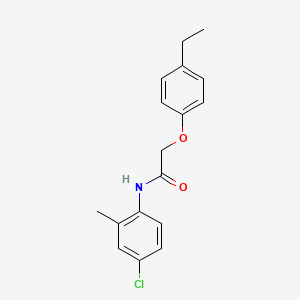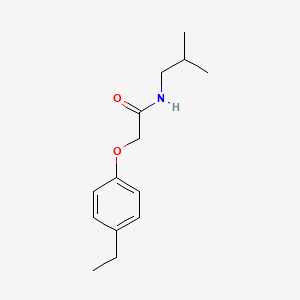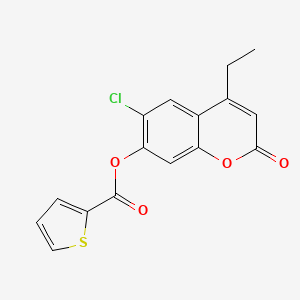
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide, also known as CDEA, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. CDEA belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their ability to act as intermediates in the synthesis of other compounds. In
Mecanismo De Acción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition has been shown to reduce pain and inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor properties, this compound has been shown to have a number of other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and to possess antioxidant activity. This compound has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in various lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide. One area of interest is the development of new drugs based on the structure of this compound, which could be used to treat a variety of diseases. Another area of research is the investigation of the mechanisms underlying this compound's antitumor activity, which could lead to the development of new cancer treatments. Additionally, further research is needed to explore the potential applications of this compound in the treatment of diabetes and other metabolic disorders.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. This compound has also been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-12-5-7-13(8-6-12)24-11-18(21)20-15-9-14(19)16(22-2)10-17(15)23-3/h5-10H,4,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOMWHOODLVAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3460895.png)
![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)

![3-[(3-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3460904.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbenzamide](/img/structure/B3460911.png)
![2-phenylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3460915.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3460926.png)

